2-(2-(Dicyclohexylphosphanyl)phenyl)-1-methyl-3-phenyl-1H-indole
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Overview
Description
2-(2-(Dicyclohexylphosphanyl)phenyl)-1-methyl-3-phenyl-1H-indole is a complex organic compound that has garnered significant interest in the field of chemistry due to its unique structure and versatile applications. This compound is known for its role as a ligand in various catalytic processes, particularly in palladium-catalyzed cross-coupling reactions.
Preparation Methods
The synthesis of 2-(2-(Dicyclohexylphosphanyl)phenyl)-1-methyl-3-phenyl-1H-indole typically involves multiple steps. One common method is the Fischer indole synthesis, which uses phenylhydrazine and 2’-bromoacetophenone as starting materials . The process involves the following steps:
Formation of Indole Template: Phenylhydrazine reacts with 2’-bromoacetophenone in the presence of phosphoric acid to form the indole template.
Methylation: The indole template is then methylated using sodium hydride and methyl iodide.
Chemical Reactions Analysis
2-(2-(Dicyclohexylphosphanyl)phenyl)-1-methyl-3-phenyl-1H-indole undergoes various chemical reactions, primarily due to its role as a ligand in catalytic processes. Some of the key reactions include:
Cross-Coupling Reactions: It is used in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, often facilitated by palladium catalysts.
Substitution Reactions: It can undergo substitution reactions, particularly in the presence of aryl halides and triflates.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Medicine: Its role in catalytic processes can be leveraged in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism by which 2-(2-(Dicyclohexylphosphanyl)phenyl)-1-methyl-3-phenyl-1H-indole exerts its effects is primarily through its role as a ligand. It enhances the reactivity of palladium catalysts by stabilizing the catalytic intermediates and facilitating the formation of the desired products. The compound interacts with palladium through its phosphanyl group, forming a stable complex that can undergo various catalytic cycles .
Comparison with Similar Compounds
2-(2-(Dicyclohexylphosphanyl)phenyl)-1-methyl-3-phenyl-1H-indole is unique due to its bulky and electron-rich structure, which enhances its effectiveness as a ligand. Similar compounds include:
2-(Dicyclohexylphosphino)biphenyl: Another ligand used in palladium-catalyzed reactions.
(2-Biphenyl)dicyclohexylphosphine: Known for its role in cross-coupling reactions.
Cyclohexyl JohnPhos: A variant with similar applications in catalytic processes.
These compounds share similar structural features but differ in their specific applications and reactivity profiles.
Properties
Molecular Formula |
C33H38NP |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
dicyclohexyl-[2-(1-methyl-3-phenylindol-2-yl)phenyl]phosphane |
InChI |
InChI=1S/C33H38NP/c1-34-30-23-13-11-21-28(30)32(25-15-5-2-6-16-25)33(34)29-22-12-14-24-31(29)35(26-17-7-3-8-18-26)27-19-9-4-10-20-27/h2,5-6,11-16,21-24,26-27H,3-4,7-10,17-20H2,1H3 |
InChI Key |
ZOMIMKSFMPLYIJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5)C6=CC=CC=C6 |
Origin of Product |
United States |
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